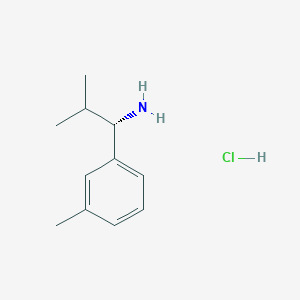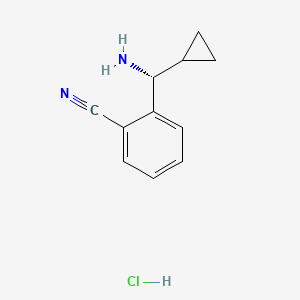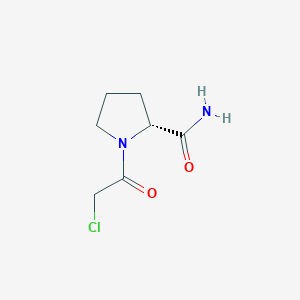
(R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide
Descripción general
Descripción
(R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide, also known as CPP-115, is a synthetic molecule that has been found to have potential therapeutic applications in various neurological disorders. It is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the regulation of GABA levels in the brain.
Mecanismo De Acción
(R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide is a potent inhibitor of GABA transaminase, which is an enzyme that catalyzes the degradation of GABA in the brain. By inhibiting this enzyme, (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide increases the levels of GABA in the brain, which can help to reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects:
The increased levels of GABA resulting from the inhibition of GABA transaminase by (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide have been shown to have several biochemical and physiological effects. These include a decrease in the activity of neurons, which can help to prevent seizures and reduce anxiety. (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide has also been shown to increase the levels of dopamine in the brain, which can help to reduce addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide in lab experiments is its high potency and specificity for GABA transaminase. This makes it an ideal tool for studying the role of GABA in various neurological disorders. However, one of the limitations of (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide is its rapid metabolism in the liver, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide. One area of research is the development of more potent and selective inhibitors of GABA transaminase. Another area of research is the investigation of the therapeutic potential of (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide in other neurological disorders such as Parkinson's disease and schizophrenia. Additionally, the development of new delivery methods for (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide could help to improve its effectiveness in vivo.
Aplicaciones Científicas De Investigación
(R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. The increased levels of GABA result in a decrease in the activity of neurons, which can help to prevent seizures and reduce anxiety.
Propiedades
IUPAC Name |
(2R)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2/c8-4-6(11)10-3-1-2-5(10)7(9)12/h5H,1-4H2,(H2,9,12)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDRUBGIBPCRBH-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CCl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(Methylsulfonyl)-4-pyrazolyl]boronic Acid](/img/structure/B3186084.png)

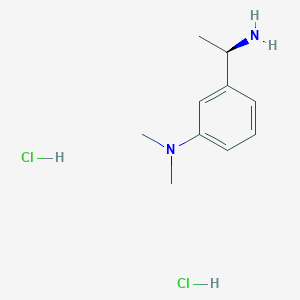

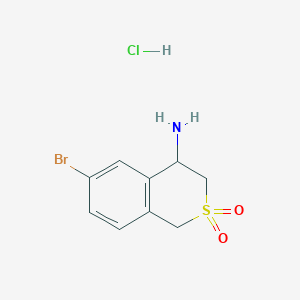
![6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid](/img/structure/B3186120.png)
![tert-butyl 2-(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-yl)ethylcarbamate](/img/structure/B3186128.png)


